Rfarkgaleqknvhevkn
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Overview
Description
Rfarkgaleqknvhevkn is a synthetic peptide with the sequence this compound. It is known for its role as an inactive control peptide for protein kinase C (PKC) inhibitors. This compound has been utilized in various biochemical studies to understand the mechanisms of PKC and its related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rfarkgaleqknvhevkn typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Automation and high-throughput techniques are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Rfarkgaleqknvhevkn can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Rfarkgaleqknvhevkn has been extensively used in scientific research, particularly in the following areas:
Chemistry: As a control peptide in studies involving PKC inhibitors.
Biology: To investigate the role of PKC in cellular signaling pathways.
Medicine: Potential therapeutic applications in diseases where PKC is implicated, such as cancer and cardiovascular diseases.
Industry: Used in the development of biochemical assays and drug screening platforms
Mechanism of Action
Rfarkgaleqknvhevkn functions as an inactive control peptide for PKC inhibitors. It does not inhibit PKC itself but serves as a reference to validate the specificity and efficacy of active PKC inhibitors. The peptide interacts with PKC without triggering its activation, allowing researchers to distinguish between specific and non-specific effects in their experiments .
Comparison with Similar Compounds
Similar Compounds
[Glu27]-PKC (19-36): Another PKC inhibitor peptide with a slightly different sequence.
[Ala25]-PKC (19-36): A variant with alanine substitution at position 25.
Uniqueness
Rfarkgaleqknvhevkn is unique due to its specific sequence, which provides a distinct interaction profile with PKC. This makes it a valuable tool for studying PKC-related pathways and validating the effects of PKC inhibitors .
Conclusion
This compound is a versatile synthetic peptide with significant applications in biochemical research. Its role as an inactive control peptide for PKC inhibitors makes it an essential tool for understanding PKC-related mechanisms and developing therapeutic strategies.
Properties
Molecular Formula |
C92H154N32O26 |
---|---|
Molecular Weight |
2124.4 g/mol |
IUPAC Name |
4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106) |
InChI Key |
MGMBDJURDVUJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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